molecular formula Au2In3 B14232067 CID 71362708 CAS No. 490031-15-7

CID 71362708

Cat. No.: B14232067
CAS No.: 490031-15-7
M. Wt: 738.39 g/mol
InChI Key: XVVFKDSYMITBSC-UHFFFAOYSA-N
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Description

To proceed with a comparison, the following details about CID 71362708 are required but absent in the evidence:

  • Structural data: Molecular formula, functional groups, stereochemistry.
  • Physicochemical properties: LogP, solubility, molecular weight, polar surface area.
  • Biological activity: Target proteins, enzymatic interactions, or therapeutic applications.
  • Synthetic routes: Reaction conditions, yields, and purification methods.

Without this foundational information, a meaningful comparison cannot be constructed.

Properties

CAS No.

490031-15-7

Molecular Formula

Au2In3

Molecular Weight

738.39 g/mol

InChI

InChI=1S/2Au.3In

InChI Key

XVVFKDSYMITBSC-UHFFFAOYSA-N

Canonical SMILES

[In].[In].[In].[Au].[Au]

Origin of Product

United States

Chemical Reactions Analysis

CID 71362708 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Scientific Research Applications

CID 71362708 has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

General Framework for Comparing Similar Compounds

If data for CID 71362708 were available, the comparison would follow this structure:

Structural Similarity

  • Core scaffold : Identify shared frameworks (e.g., benzothiophene in ’s CAS 7312-10-9).
  • Substituent analysis : Compare functional groups (e.g., bromine vs. methyl groups in ’s analogues).
  • 3D conformation : Assess stereochemical alignment using tools like Tanimoto similarity scores.

Physicochemical and ADME Properties

A hypothetical table for comparison might include:

Property This compound Analog 1 (e.g., CAS 7312-10-9) Analog 2 (e.g., CAS 1254115-23-5)
Molecular weight - 257.10 142.20
LogP - 56.48 (XLOGP3) 0.03 (consensus)
Solubility (mg/mL) - Not reported 86.7 (ESOL)
CYP inhibition - CYP1A2 None
Synthetic steps - 2 1

Critical Notes

Data limitations : The absence of this compound in the provided evidence precludes a direct comparison.

Methodological gaps : Key parameters (e.g., bioactivity assays, purity standards) are inconsistently reported across sources .

Validation : Structural and functional claims must be verified via orthogonal techniques (e.g., X-ray crystallography, NMR, in vivo studies) .

Recommendations for Future Work

  • Database mining : Query PubChem, ChEMBL, or Reaxys for this compound’s metadata.
  • Experimental validation: Conduct assays to benchmark its properties against known analogues.
  • Computational modeling : Use QSAR or molecular docking to predict interactions .

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